Cas no 165459-70-1 (5-isocyano-2H-1,3-benzodioxole)

5-Isocyano-2H-1,3-benzodioxole is a specialized organic compound featuring an isocyano functional group attached to a benzodioxole scaffold. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the construction of heterocyclic compounds and pharmacologically active molecules. The isocyano group offers reactivity in multicomponent reactions, enabling efficient synthesis of complex architectures. The benzodioxole moiety enhances stability and influences electronic properties, making it useful in medicinal chemistry and materials science. Its high purity and well-defined reactivity profile ensure consistent performance in research and industrial applications. Proper handling is required due to the potential sensitivity of the isocyano group.
5-isocyano-2H-1,3-benzodioxole structure
165459-70-1 structure
Product Name:5-isocyano-2H-1,3-benzodioxole
CAS No:165459-70-1
MF:C8H5NO2
MW:147.130801916122
CID:110610
PubChem ID:449773
Update Time:2025-06-14

5-isocyano-2H-1,3-benzodioxole Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole,5-isocyano-
    • 1,3-Benzodioxol-5-ol acetate
    • 1,3-benzodioxol-5-yl acetate
    • 1,3-benzodioxol-5-yl ethanoate
    • 3,4-(methylenedioxy)benzeneisonitrile
    • 3,4-methylenedioxyphenyl acetate
    • 3,4-methylenedioxyphenyl isonitrile
    • 3,4-methylenedioybenzyl isocyanide
    • 5-acetoxy-benzo[1,3]dioxole
    • 5-hydroxybenzo[1,3]dioxole acetate
    • acetic acid 1,3-benzodioxol-5-yl ester
    • benzo[d][1,3]dioxol
    • benzo-1,3-dioxol-5-ol acetate
    • sesamol acetate
    • 5-isocyano-1,3-benzodioxole
    • 1,3-Benzodioxole,5-isocyano-(9CI)
    • 5-isocyano-2H-1,3-benzodioxole
    • SCHEMBL6837714
    • 165459-70-1
    • 5-isocyano-1,3-dioxaindane
    • GS-0346
    • EN300-111030
    • 3,4-(Methylenedioxy)phenyl-isocyanide
    • AKOS006292039
    • Inchi: 1S/C8H5NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2
    • InChI Key: WUKXVUFHYLHUEA-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(=CC1=2)[N+]#[C-]

Computed Properties

  • Exact Mass: 147.03205
  • Monoisotopic Mass: 147.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 22.8Ų

Experimental Properties

  • PSA: 22.82

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Additional information on 5-isocyano-2H-1,3-benzodioxole

Recent Advances in the Study of 5-isocyano-2H-1,3-benzodioxole (CAS: 165459-70-1) in Chemical Biology and Pharmaceutical Research

The compound 5-isocyano-2H-1,3-benzodioxole (CAS: 165459-70-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.

Recent studies have highlighted the versatility of 5-isocyano-2H-1,3-benzodioxole as a building block in organic synthesis. Its isocyano functional group and benzodioxole scaffold make it a valuable intermediate for the construction of complex molecules with potential pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound through a novel palladium-catalyzed isocyanation reaction, achieving high yields and excellent purity (Zhang et al., 2023).

In terms of biological activity, preliminary screening has revealed that 5-isocyano-2H-1,3-benzodioxole exhibits moderate inhibitory effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Molecular docking studies suggest that this activity may be attributed to the compound's ability to interact with key oncogenic targets, although further validation is required (Li et al., 2023). These findings position the compound as a promising lead for anticancer drug development.

Beyond its direct biological effects, researchers have explored the use of 5-isocyano-2H-1,3-benzodioxole as a versatile chemical probe. Its isocyano group serves as an effective bioorthogonal handle for protein labeling and modification, enabling applications in chemical proteomics and target identification. A recent Nature Chemical Biology publication demonstrated its successful application in live-cell imaging studies (Wang et al., 2023).

From a pharmaceutical perspective, the metabolic stability and pharmacokinetic properties of 5-isocyano-2H-1,3-benzodioxole derivatives are currently under investigation. Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that structural modifications to the benzodioxole core can significantly improve metabolic stability while maintaining biological activity (Chen et al., 2023). These findings are crucial for the compound's potential translation into clinical applications.

Looking forward, several research groups are focusing on developing novel synthetic methodologies to access diverse derivatives of 5-isocyano-2H-1,3-benzodioxole. The compound's unique reactivity profile offers opportunities for creating structurally diverse libraries for high-throughput screening. Additionally, its potential as a warhead in targeted protein degradation strategies (e.g., PROTACs) is an emerging area of investigation (Brown et al., 2023).

In conclusion, 5-isocyano-2H-1,3-benzodioxole (CAS: 165459-70-1) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features, combined with promising biological activities and versatile applications, make it a valuable subject for ongoing and future research. Continued investigation into its mechanism of action, structure-activity relationships, and therapeutic potential is warranted to fully exploit its capabilities in drug discovery and development.

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